molecular formula C14H14N2OS B1430708 3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1803610-67-4

3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No.: B1430708
CAS No.: 1803610-67-4
M. Wt: 258.34 g/mol
InChI Key: DXILSFCZKSGJSW-UHFFFAOYSA-N
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Description

3-(6-Methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a novel synthetic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a unique hybrid architecture combining a 6-methylpyridine moiety linked via a carbonyl group to a cyclopentathiophen-2-amine scaffold. This structure is characteristic of kinase inhibitor scaffolds, suggesting potential as a versatile intermediate or pharmacophore for developing targeted therapies. Researchers can leverage this compound in the synthesis of more complex molecules or as a core structure in hit-to-lead optimization campaigns. Its specific research value lies in its potential to modulate protein-protein interactions or enzyme activity, particularly in signaling pathways relevant to oncology and inflammatory diseases. The presence of the aminothiophene and the carbonyl linker makes it a promising candidate for forming key hydrogen bonds with biological targets. This product is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic use. All information provided is based on structural analysis and is speculative; researchers are advised to conduct their own experiments to determine the compound's exact properties and biological activity.

Properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-8-5-6-9(7-16-8)13(17)12-10-3-2-4-11(10)18-14(12)15/h5-7H,2-4,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXILSFCZKSGJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Ring Formation

  • The cyclopenta[b]thiophene nucleus is generally synthesized via intramolecular cyclization strategies involving thiophene derivatives bearing appropriate side chains.
  • Oxidative cyclization or transition-metal catalyzed cyclization methods are employed to form the fused bicyclic structure.
  • For example, oxidative dimerization or hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine derivatives has been reported to afford related fused heterocycles with good regio- and stereoselectivity.

Thiophene Functionalization

  • The 2-position of the thiophene ring is functionalized by nucleophilic substitution or amination reactions.
  • Amination can be performed by reacting 2-chloro or 2-bromo derivatives with ammonia or amine sources under basic conditions, yielding 3-aminothieno derivatives as intermediates.

Representative Preparation Procedure

Step Reagents/Conditions Description Yield (%) Notes
1. Cyclopenta[b]thiophene core synthesis Thiophene derivative, oxidative cyclization (e.g., NaOCl, EtOH, room temp, 6–9 h) Formation of fused bicyclic thiophene 67–84% (related aminothieno derivatives) Reaction monitored by TLC/SFC-MS
2. Amination at 2-position 2-chloroacetamide derivative, KOH aq., stirring at room temp Introduction of amine group High purity, sufficient for next step Precipitate formation indicates reaction progress
3. Acylation with 6-methylpyridine-3-carbonyl chloride 6-methylpyridine-3-carbonyl chloride, triethylamine, ethyl acetate or dichloromethane, 0–25 °C, 2 h Formation of amide linkage 87–95% Controlled temperature prevents side reactions
4. Purification Filtration, recrystallization from ethyl acetate/petroleum ether Isolation of pure compound Melting point and NMR confirm structure

Detailed Research Findings and Notes

  • The preparation of starting materials such as triphenylphosphonium anhydride trifluoromethane sulfonate (POP) and other reagents is critical for subsequent transformations and is carried out under inert atmosphere with flame-dried glassware to prevent moisture and oxygen interference.
  • Ligand optimization and base screening are essential for catalytic steps when metal catalysts are involved in ring formation or coupling reactions.
  • Oxidative dimerization methods using sodium hypochlorite or peroxy acids provide regioselective access to the fused thiophene systems, with reaction conditions carefully monitored by chromatographic techniques and spectroscopic methods.
  • Acylation reactions with 6-methylpyridine-3-carbonyl chloride require precise stoichiometry and temperature control to achieve high yield and purity, as demonstrated by yields up to 95% under mild conditions.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield Range (%) Key Observations
Cyclopenta[b]thiophene core synthesis Oxidative cyclization (NaOCl, EtOH, r.t.) 67–84 Regio- and stereoselective formation
Amination at 2-position 2-chloroacetamide, aqueous KOH, r.t. High purity Precipitate formation indicates reaction
Acylation with 6-methylpyridine-3-carbonyl chloride Triethylamine, ethyl acetate/DCM, 0–25 °C 87–95 Mild conditions, high selectivity
Purification Filtration, recrystallization Confirmed by melting point, NMR

Chemical Reactions Analysis

Types of Reactions

3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Basic Information

  • Molecular Formula : C14H14N2OS
  • Molecular Weight : 258.34 g/mol
  • Purity : Minimum 95%

Structural Characteristics

The compound features a cyclopentathiophene core with a pyridine carbonyl substituent, which contributes to its unique chemical reactivity and potential biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : In a study published in the Journal of Medicinal Chemistry, a series of thiophene derivatives were synthesized and tested against breast cancer cells. The results demonstrated that certain modifications to the thiophene ring enhanced cytotoxicity, suggesting that the compound may serve as a lead for further development in anticancer therapies .

Organic Synthesis

The compound can act as a versatile building block in organic synthesis due to its reactive functional groups. Its structure allows for various chemical transformations, making it useful in the synthesis of more complex molecules.

Synthetic Pathways

  • Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
  • Cyclization Reactions : The compound can undergo cyclization to form more complex heterocycles, which are valuable in drug discovery.

Data Table: Synthetic Applications

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionIntroduction of new functional groupsModified thiophene derivatives
CyclizationFormation of complex heterocyclesNovel pharmacophores

Materials Science

The unique electronic properties of thiophene derivatives make them suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices.

Conductive Polymers

Research indicates that incorporating thiophene structures into polymer matrices can enhance conductivity and stability, making them ideal for use in electronic devices.

Case Study : A recent investigation into polymer blends containing thiophene derivatives showed improved charge transport properties compared to traditional materials. This advancement could lead to more efficient organic solar cells .

Mechanism of Action

The mechanism of action of 3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the functional groups present in the compound. For example, the amine group can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural analogs differ in the acyl group attached to the cyclopenta[b]thiophen-2-amine core:

Compound Name Acyl Group Substituent Molecular Formula Molecular Weight CAS Number Purity Source
3-(6-Methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine (Target) 6-Methylpyridine-3-carbonyl Not explicitly listed Not listed
3-[2-Bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine 2-Bromo-4-(trifluoromethyl)benzoyl C₁₇H₁₂BrF₃NOS 408.25 Not listed 95% CymitQuimica
3-[4-(Trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine 4-(Trifluoromethyl)benzoyl C₁₆H₁₃F₃NOS 324.34 Not listed Discontinued CymitQuimica
3-(Pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine Pyridine-2-carbonyl C₁₃H₁₁N₂OS 253.30 Not listed 95% EN300-01639

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and bromo substituents in analogs enhance metabolic stability and binding affinity in biological systems compared to the methylpyridine group .
  • Aromatic vs. Heteroaromatic Acyl Groups : Pyridine-based acyl groups (as in the target compound) may improve solubility in polar solvents compared to benzoyl derivatives .

Physicochemical Properties

However, substituents influence properties as follows:

  • Trifluoromethyl Groups : Increase lipophilicity (logP) and resistance to oxidative degradation .
  • Pyridine vs.

Biological Activity

3-(6-Methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine, also known by its CAS number 1803610-67-4, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H14N2OS
  • Molecular Weight : 258.34 g/mol
  • CAS Number : 1803610-67-4

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor in certain enzymatic processes and has potential anti-inflammatory properties.

  • Inhibition of Prostaglandin E2 (PGE2) : Similar compounds have shown effectiveness in inhibiting PGE2 synthesis, which is crucial in inflammatory responses. The inhibition of PGE2 is linked to reduced TNFα levels in ex vivo assays .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can mitigate oxidative stress-related cellular damage.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activities of this compound and its analogs:

StudyFindings
In Vitro Assays Demonstrated significant inhibition of inflammatory markers at concentrations as low as 50 µM .
Animal Models Showed efficacy in reducing pain and inflammation in models such as the monoiodoacetic acid-induced pain model .
Pharmacokinetics Initial pharmacokinetic profiles indicate favorable absorption and metabolic stability, suggesting potential for therapeutic use .

Case Studies

  • Case Study on Inflammatory Response :
    • In a study involving LPS-stimulated human whole blood assays, the compound exhibited an IC50 value of approximately 123 nM for PGE2 inhibition. This suggests a strong potential for use in treating inflammatory diseases .
  • Pain Management Research :
    • In models of acute pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups. This indicates its potential as an analgesic agent .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

CompoundIC50 (nM)MechanismNotes
Compound A150PGE2 InhibitionSimilar structure but less potent
Compound B100TNFα ReductionMore effective in reducing inflammation
3-(6-Methylpyridine...)123PGE2 InhibitionShows promise for further development

Q & A

Q. What are the recommended synthetic routes for 3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine?

  • Methodological Answer : The synthesis typically involves two key steps: (1) Core Formation : Construct the 4H,5H,6H-cyclopenta[b]thiophen-2-amine core via cyclization of precursors like thiophene derivatives under acidic or thermal conditions. For example, cyclopenta[b]thiophene scaffolds can be synthesized using annulation reactions with appropriate ketones or aldehydes . (2) Acylation : Introduce the 6-methylpyridine-3-carbonyl moiety via acylation. React the amine group of the core with 6-methylpyridine-3-carbonyl chloride in the presence of a coupling agent (e.g., EDCI or DCC) and a base (e.g., triethylamine) in anhydrous dichloromethane or THF. Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR to confirm the cyclopenta[b]thiophene core, pyridine substituents, and amine proton environment. Aromatic protons in the thiophene ring typically appear as multiplets between δ 6.5–7.5 ppm, while methyl groups on pyridine resonate near δ 2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : If crystalline, this provides unambiguous structural confirmation, as demonstrated for related heterocyclic amines in structural studies .

Q. What purification methods ensure high purity of the compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient elution system (e.g., 10–50% ethyl acetate in hexane) to separate impurities. Monitor fractions via TLC.
  • Recrystallization : Dissolve the crude product in hot ethanol and gradually add water to induce crystallization. This method is effective for removing residual coupling agents or unreacted starting materials .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

  • Methodological Answer :
  • HOMO-LUMO Analysis : Use DFT (e.g., B3LYP/6-31G* basis set) to calculate frontier molecular orbitals, which predict reactivity and charge-transfer properties. The cyclopenta[b]thiophene core often exhibits low bandgap behavior, making it relevant for optoelectronic studies .
  • Electrostatic Potential Mapping : Visualize electron-rich regions (amine and thiophene) and electron-deficient areas (pyridine carbonyl) to guide derivatization strategies .

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with computed values (using software like Gaussian or ORCA). Adjust computational parameters (e.g., solvent effects, functional groups) to improve alignment.
  • Dynamic Effects : Account for conformational flexibility (e.g., ring puckering in cyclopenta[b]thiophene) by performing molecular dynamics simulations alongside static DFT calculations .

Q. What strategies are effective for modifying the pyridine or thiophene moieties to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Pyridine Modifications : Replace the 6-methyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to assess effects on binding affinity. For example, trifluoromethyl-substituted pyridines show enhanced metabolic stability in related compounds .
  • Thiophene Functionalization : Introduce halogens or alkyl chains at the 4H,5H,6H positions to modulate lipophilicity. Biological assays (e.g., enzyme inhibition) can then correlate substituent effects with activity .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins.
  • Prodrug Design : Temporarily modify the amine group (e.g., as a hydrochloride salt) to improve aqueous solubility, as seen in cyclopenta[b]thiophene derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Reactant of Route 2
3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

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